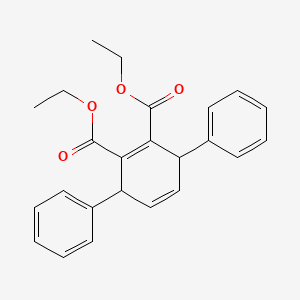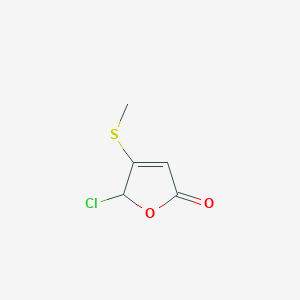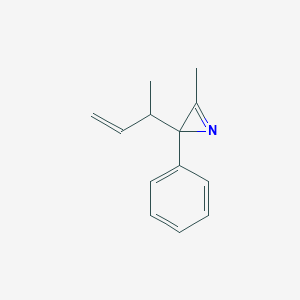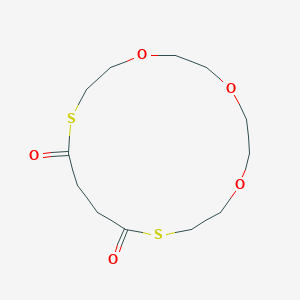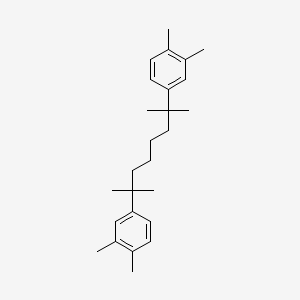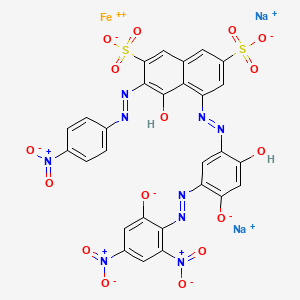
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium is a complex organic compound that features multiple azo groups and nitro functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated to introduce sulfonate groups, enhancing its solubility in water.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, followed by sulfonation and neutralization. The process is typically carried out in batch reactors with careful control of temperature and pH to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Ethers, esters.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The compound can be used as a precursor for the synthesis of various dyes due to its azo groups.
Analytical Chemistry: It can serve as a reagent for the detection of metal ions.
Biology
Biological Staining: The compound can be used as a staining agent in microscopy to highlight specific cellular components.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds with specific biological activities.
Industry
Textile Industry: Used as a dye for coloring fabrics.
Water Treatment: Potential application in the removal of heavy metals from wastewater.
Mécanisme D'action
The compound exerts its effects through various mechanisms, depending on its application. For example:
Dyeing: The azo groups form strong bonds with fabric fibers, resulting in vibrant colors.
Staining: The compound binds to specific cellular components, enhancing contrast in microscopy.
Metal Ion Detection: The compound forms complexes with metal ions, allowing for their detection and quantification.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4-nitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
- Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-aminophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium
Uniqueness
The unique combination of multiple azo groups and nitro functionalities in Ferrate(2-), (5-((2-hydroxy-4-(hydroxy-kappaO)-5-((2-(hydroxy-kappaO)-4,6-dinitrophenyl)azo-kappaN1)phenyl)azo)-4-hydroxy-3-((4-nitrophenyl)azo)-2,7-naphthalenedisulfonato(4-))-, disodium makes it particularly versatile for applications in dye synthesis, biological staining, and metal ion detection.
Propriétés
Numéro CAS |
63600-31-7 |
|---|---|
Formule moléculaire |
C28H13FeN9O16S2.2Na C28H13FeN9Na2O16S2 |
Poids moléculaire |
897.4 g/mol |
Nom IUPAC |
disodium;5-[[5-[(2,4-dinitro-6-oxidophenyl)diazenyl]-2-hydroxy-4-oxidophenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate;iron(2+) |
InChI |
InChI=1S/C28H17N9O16S2.Fe.2Na/c38-21-11-22(39)18(31-33-26-20(37(46)47)7-15(36(44)45)8-23(26)40)10-17(21)30-32-19-9-16(54(48,49)50)5-12-6-24(55(51,52)53)27(28(41)25(12)19)34-29-13-1-3-14(4-2-13)35(42)43;;;/h1-11,38-41H,(H,48,49,50)(H,51,52,53);;;/q;+2;2*+1/p-4 |
Clé InChI |
JCPMIWYYYJLWLW-UHFFFAOYSA-J |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4O)[O-])N=NC5=C(C=C(C=C5[O-])[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-].[Na+].[Na+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



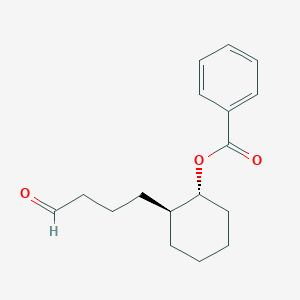
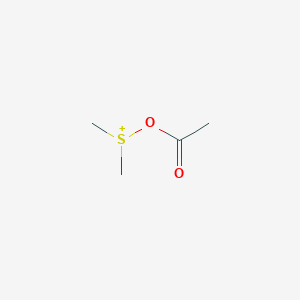
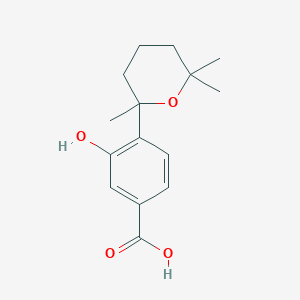

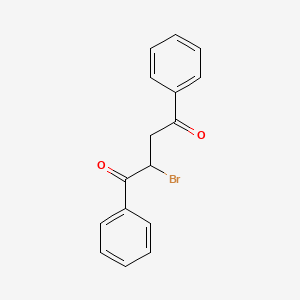
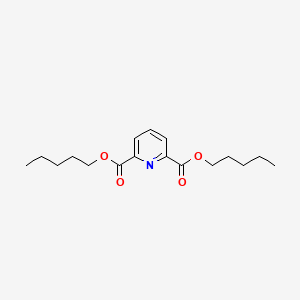
![4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine](/img/structure/B14513159.png)
